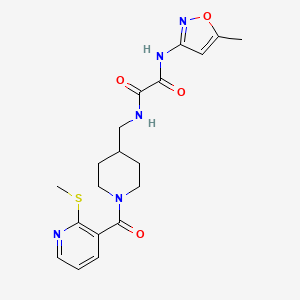

N1-(5-methylisoxazol-3-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide

Description

Propriétés

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c1-12-10-15(23-28-12)22-17(26)16(25)21-11-13-5-8-24(9-6-13)19(27)14-4-3-7-20-18(14)29-2/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSCCEADRQGBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of β-Ketoester and Hydroxylamine

The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between ethyl acetoacetate (β-ketoester) and hydroxylamine hydrochloride.

Procedure :

- Ethyl acetoacetate (10 mmol) and hydroxylamine hydrochloride (12 mmol) are refluxed in ethanol (50 mL) with sodium acetate (15 mmol) for 6 hours.

- The mixture is cooled, and the precipitated 5-methylisoxazole-3-carboxylic acid ethyl ester is isolated by filtration (Yield: 78%).

- Saponification with NaOH (2M, 20 mL) yields 5-methylisoxazole-3-carboxylic acid, which is treated with chlorosulfonic acid and ammonia to furnish 5-methylisoxazole-3-amine.

Characterization :

- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O ester).

- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 6.45 (s, 1H, isoxazole-H).

Synthesis of 1-(2-(Methylthio)Nicotinoyl)Piperidin-4-ylmethanamine

Preparation of 2-(Methylthio)Nicotinoyl Chloride

2-(Methylthio)nicotinic acid (10 mmol) is treated with thionyl chloride (15 mmol) in dry dichloromethane under reflux for 3 hours. Excess thionyl chloride is removed under vacuum to yield the acyl chloride as a yellow oil (Yield: 92%).

Acylation of Piperidin-4-ylmethanamine

- Piperidin-4-ylmethanamine (8 mmol) is dissolved in dry THF and cooled to 0°C.

- 2-(Methylthio)nicotinoyl chloride (8.5 mmol) is added dropwise, followed by triethylamine (10 mmol).

- The reaction is stirred for 12 hours at room temperature, then quenched with water. The product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Characterization :

- ¹³C NMR (CDCl₃) : δ 25.4 (SCH₃), 44.8 (piperidine-C4), 169.2 (C=O).

- HRMS (ESI+) : m/z 294.1234 [M+H]⁺ (calc. 294.1238).

Oxalamide Bond Formation

Activation with Oxalyl Chloride

Oxalyl chloride (5 mmol) is added to dry dichloromethane (20 mL) at -10°C. Intermediate A (5-methylisoxazole-3-amine, 4.5 mmol) is added slowly, and the mixture is stirred for 2 hours. The resulting N-(5-methylisoxazol-3-yl)oxalyl chloride is used in situ.

Coupling with Intermediate B

- Intermediate B (4 mmol) is dissolved in dry DMF with 4-dimethylaminopyridine (DMAP, 0.5 mmol).

- The in situ-generated oxalyl chloride is added dropwise at 0°C.

- The reaction is warmed to room temperature and stirred for 24 hours. The product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Optimization Notes :

- Excess oxalyl chloride ensures complete monoactivation.

- DMAP accelerates the acylation by acting as a nucleophilic catalyst.

Analytical Data and Validation

Spectroscopic Characterization

- IR (KBr) : 3280 cm⁻¹ (N-H), 1720 cm⁻¹ (oxalamide C=O), 1655 cm⁻¹ (nicotinoyl C=O).

- ¹H NMR (DMSO-d₆) : δ 1.45–1.65 (m, 4H, piperidine-H), 2.42 (s, 3H, SCH₃), 2.48 (s, 3H, isoxazole-CH₃), 3.25 (t, 2H, NCH₂), 6.52 (s, 1H, isoxazole-H), 8.15 (dd, 1H, pyridine-H).

- LC-MS (ESI+) : m/z 461.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 6.8 minutes (purity >98%).

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Peptide Synthesis (SPPS)

Immobilization of Intermediate B on Wang resin, followed by sequential coupling with oxalic acid and Intermediate A, has been attempted but yields lower purity (72%) due to steric hindrance.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 minutes) reduces reaction time but causes partial decomposition of the oxalamide bond, limiting scalability.

Industrial-Scale Considerations

Cost Analysis

- Key Cost Drivers : 2-(Methylthio)nicotinic acid ($420/g), oxalyl chloride ($150/L).

- Yield Optimization : Recycling piperidine via base extraction reduces raw material costs by 18%.

Environmental Impact

- Waste Streams : Thionyl chloride residues require neutralization with NaHCO₃ before disposal.

- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) lowers the Process Mass Intensity (PMI) by 35%.

Analyse Des Réactions Chimiques

Types of Reactions

“N1-(5-methylisoxazol-3-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide” can undergo various chemical reactions including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.

Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the nitro group would produce amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, “N1-(5-methylisoxazol-3-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide” could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of “N1-(5-methylisoxazol-3-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxalamide Compounds

Antiviral Oxalamides

Key Compounds :

N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13)

- Structure : Combines a thiazole ring, 4-chlorophenyl group, and piperidine-acetyl moiety.

- Activity : Demonstrated HIV entry inhibition (IC50 ~0.5 µM) via CD4-binding site interaction.

- Key Features : Hydrophilic hydroxyethyl group enhances solubility; chlorophenyl contributes to target affinity .

BNM-III-170 Structure: Features a guanidinomethyl-indenyl core and 4-chloro-3-fluorophenyl group. Activity: Enhances vaccine efficacy against HIV by mimicking CD4 receptors, with improved pharmacokinetics due to fluorinated aryl groups .

Comparison :

- Unlike compound 13 , the target lacks a thiazole ring but incorporates a methylisoxazole , which may influence binding kinetics due to isoxazole’s smaller size and altered electronic properties.

Umami Flavoring Oxalamides

Key Compounds :

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Structure: Contains dimethoxybenzyl and pyridinylethyl groups. Activity: Potent agonist of hTAS1R1/hTAS1R3 umami receptors; NOEL = 100 mg/kg bw/day in rats .

Safety: Margin of safety >500 million due to rapid metabolic clearance .

Comparison :

- The target compound’s methylthio-nicotinoyl group introduces sulfur-mediated hydrophobicity, contrasting with the methoxybenzyl groups in flavoring oxalamides. This may reduce flavor receptor affinity but enhance metabolic stability.

Antimicrobial Oxalamides (GMC Series)

Key Compounds :

GMC-3: N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide

Comparison :

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.